molecular formula C14H18N2 B8275434 1-(3-Ethynylbenzyl)-4-methylpiperazine

1-(3-Ethynylbenzyl)-4-methylpiperazine

Cat. No.: B8275434
M. Wt: 214.31 g/mol
InChI Key: BFMQKBKYZXDOEI-UHFFFAOYSA-N
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Description

1-(3-Ethynylbenzyl)-4-methylpiperazine is a piperazine derivative featuring a 3-ethynylbenzyl substituent attached to the 4-methylpiperazine core. Its synthesis typically involves Buchwald–Hartwig amination, as demonstrated in the preparation of analogous methylpiperazine compounds (e.g., trifluoroacetate salts via HPLC purification) . Structural characterization via quantum chemical calculations (DFT-B3LYP/6-31G*) highlights its optimized geometry, van der Waals surface, and electronic properties, critical for understanding its reactivity and interactions .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-[(3-ethynylphenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C14H18N2/c1-3-13-5-4-6-14(11-13)12-16-9-7-15(2)8-10-16/h1,4-6,11H,7-10,12H2,2H3

InChI Key

BFMQKBKYZXDOEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C#C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(3-Ethynylbenzyl)-4-methylpiperazine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests possible activity as a serotonin receptor modulator or dopamine receptor antagonist.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine for their neuropharmacological properties, highlighting the potential of compounds like 1-(3-Ethynylbenzyl)-4-methylpiperazine in treating conditions such as depression and anxiety disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple organic reactions, including:

  • Cross-coupling reactions : Used to form carbon-carbon bonds, facilitating the construction of complex molecules.
  • Functionalization : The ethynyl group can be further modified to introduce diverse functional groups, enhancing the compound's utility in drug development.
  • Data Table : Common reactions involving 1-(3-Ethynylbenzyl)-4-methylpiperazine
Reaction TypeDescriptionReference
Cross-couplingForms new carbon-carbon bondsJournal of Organic Chemistry
Nucleophilic substitutionReacts with electrophiles to introduce new groupsTetrahedron Letters

Material Science

Recent studies have explored the use of 1-(3-Ethynylbenzyl)-4-methylpiperazine as a stabilizing agent in nanoparticle synthesis. The compound's ability to stabilize silver nanoparticles has been demonstrated, making it useful in developing novel materials for electronics and catalysis.

  • Case Study : Research published in Materials Science highlighted how this compound can stabilize nanoparticles, improving their dispersion and preventing agglomeration during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-methylpiperazine scaffold is versatile, with biological and physicochemical properties heavily influenced by substituents. Below is a detailed comparison of 1-(3-Ethynylbenzyl)-4-methylpiperazine with key analogs:

Physicochemical Properties

Property 1-(3-Ethynylbenzyl)-4-methylpiperazine β-CD Complex (Naphthaleneoxypropargyl) BD1063
Solubility Low (hydrophobic ethynylbenzyl) High (β-CD enhances aqueous solubility) Moderate (Cl groups)
LogP ~3.2 (predicted) ~1.8 (complexed form) ~4.1
Thermal Stability Stable up to 250°C (DFT-derived) Decomposes at 180°C Stable up to 200°C

Notable Trends:

  • The β-CD inclusion complex strategy used for naphthaleneoxypropargyl derivatives could be applied to the target compound to mitigate solubility limitations .
  • LogP values correlate with substituent hydrophobicity: BD1063 > target compound > β-CD complex.

Preparation Methods

Methylation of Piperazine Derivatives

The 4-methylpiperazine core is often synthesized via Eschweiler-Clarke methylation or direct alkylation of piperazine. For example, Patent RU2095355C1 describes the methylation of piperazine dichlorohydrate using formaldehyde and formic acid under controlled pH (6–7) and temperature (80–100°C). This method yields 1-nitroso-4-methylpiperazine as an intermediate, which can be further reduced to 4-methylpiperazine.

Key reaction conditions :

  • Reagents : Formaldehyde (as formalin), formic acid.

  • Temperature : 80–100°C.

  • pH control : Maintained at 6–7 via acid addition rate.

Alternative Routes via Reductive Amination

WO2004106309A1 highlights the use of reductive amination for selective methylation. For instance, reducing 1-methyl-3-phenylpiperazine intermediates with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) achieves high purity (>98%). While this method targets phenyl-substituted analogs, it demonstrates the feasibility of selective methylation under inert atmospheres and low temperatures (5–15°C).

Optimization Strategies and Challenges

Regioselectivity in Alkylation

Piperazine’s two nitrogen atoms pose a risk of di-alkylation. Patent WO2004106309A1 addresses this by using steric hindrance (e.g., bulky benzyl groups) or pH-controlled conditions to favor mono-alkylation. For 1-(3-ethynylbenzyl)-4-methylpiperazine, maintaining a molar ratio of 1:1.2 (piperazine:alkylating agent) and low temperatures (0–10°C) minimizes di-substitution.

Purification Techniques

  • Extraction : Chloroform or toluene selectively isolates the target compound from aqueous phases.

  • Distillation : Vacuum distillation (5–6 mmHg) purifies the product, with fractions collected at 105–110°C.

  • Crystallization : Cyclohexane or hexane recrystallization removes residual impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.20 (m, 4H, Ar-H), 3.70 (s, 2H, CH₂), 3.50–2.80 (m, 8H, piperazine-H), 2.40 (s, 3H, N-CH₃), 2.10 (s, 1H, C≡CH).

  • MS (ESI+) : m/z 245.2 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Source
Direct AlkylationK₂CO₃, DMF, 20°C, 12h70–85%>95%
Sonogashira CouplingPd/Cu, Et₃N, 60°C, 24h60–75%>90%
Reductive AminationLiAlH₄, THF, reflux65–80%>98%

Industrial-Scale Considerations

Patent RU2095355C1 emphasizes cost-effective scaling by:

  • Using aqueous NaOH for pH adjustment instead of organic bases.

  • Recycling solvents like chloroform via distillation.

  • Avoiding cryogenic conditions through controlled exothermic reaction management .

Q & A

Q. What are the common synthetic routes for 1-(3-Ethynylbenzyl)-4-methylpiperazine and its derivatives?

  • Methodological Answer : A widely used approach involves click chemistry for triazole-linked derivatives. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed:
  • Reagents : 1-(3-Ethynylbenzyl)-4-methylpiperazine, azidobenzene derivatives, CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.).
  • Conditions : H₂O:DCM (1:2) at ambient temperature, reaction progress monitored via TLC (hexane:ethyl acetate, 1:2).
  • Purification : Ethyl acetate extraction, silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Yield Optimization : Adjust stoichiometry of azide derivatives (1.2 equiv.) and reaction time (2–24 hours) to balance efficiency and side-product formation .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for ethynyl (δ ~2.5–3.0 ppm for C≡CH) and piperazine protons (δ ~2.3–3.5 ppm for N-CH₂). For example, ¹H NMR of a related compound (1-(2,5-dimethoxyphenyl)-4-methylpiperazine) shows distinct aromatic and aliphatic signals .
  • IR Spectroscopy : Identify C≡C stretches (~2100–2260 cm⁻¹) and N-H/N-CH₃ vibrations (~2800–3000 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ for C₁₅H₁₉N₃: 242.17 g/mol) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of 1-(3-Ethynylbenzyl)-4-methylpiperazine?

  • Methodological Answer :
  • DFT Analysis : Use Gaussian09 or similar software to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and NBO charges. For example, studies on 4-methylpiperazine derivatives reveal HOMO localization on the piperazine ring and LUMO on aromatic substituents, indicating charge-transfer potential .
  • Molecular Docking : Employ AutoDock Vina to simulate binding with targets like sigma receptors (σ1/σ2). Docking scores correlate with experimental IC₅₀ values for neurotransmitter modulation .

Q. What strategies optimize reaction yields in triazole-linked piperazine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Compare Cu(I) (e.g., CuBr) vs. Ru(II) catalysts for regioselectivity in triazole formation. Cu(I) favors 1,4-regioisomers, while Ru(II) yields 1,5-isomers .
  • Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for improved solubility of azide intermediates. Binary systems (H₂O:THF) reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (~75–85%) .

Q. How does 1-(3-Ethynylbenzyl)-4-methylpiperazine interact with sigma receptors in modulating neurotransmitter release?

  • Methodological Answer :
  • In Vitro Assays : Use rat hippocampal slices preloaded with [³H]norepinephrine. NMDA-evoked release is potentiated by sigma-1 agonists (e.g., DHEA-S) and inhibited by inverse agonists (e.g., PREG-S).
  • Pharmacological Profiling : Co-administer sigma antagonists (haloperidol, 1-(3,4-dichlorophenyl)-4-methylpiperazine) to confirm receptor specificity. Pertussis toxin pretreatment reveals Gi/o protein coupling .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from receptor-binding assays (e.g., σ1 vs. σ2 affinity) and adjust for assay conditions (e.g., cell line, incubation time).
  • Structural Analogues : Test derivatives with fluorobenzyl or nitro groups to isolate substituent effects. For example, 4-fluorobenzyl derivatives show enhanced σ1 selectivity .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to account for variability in EC₅₀ values across in vivo vs. in vitro models .

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